molecular formula C20H12ClFN4O3 B11107872 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11107872
M. Wt: 410.8 g/mol
InChI Key: BNQHIUOACVXDJW-UHFFFAOYSA-N
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Description

4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol typically involves a condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The reaction is carried out in a methanolic medium at room temperature. The resulting Schiff base ligand is then purified and characterized using various analytical techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of phenolic oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which enhances its biological activity. These complexes can interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . Additionally, the compound’s Schiff base structure allows it to act as a ligand, binding to various enzymes and proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H12ClFN4O3

Molecular Weight

410.8 g/mol

IUPAC Name

4-chloro-2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H12ClFN4O3/c21-13-7-12(19(27)18(8-13)26(28)29)10-23-15-5-6-16-17(9-15)25-20(24-16)11-1-3-14(22)4-2-11/h1-10,27H,(H,24,25)

InChI Key

BNQHIUOACVXDJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)F

Origin of Product

United States

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